L-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol, commonly referred to as L-threo-PPMP, is a synthetic compound that serves as an inhibitor of glucosylceramide synthase. This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, which are important components of cell membranes and are involved in various cellular processes. The compound is particularly noted for its potential applications in cancer treatment and neurodegenerative diseases.
L-threo-PPMP is synthesized chemically and has been studied extensively for its biological effects. It is commercially available from various suppliers, including Avanti Polar Lipids and Sigma-Aldrich, which provide it for research purposes.
L-threo-PPMP belongs to a class of compounds known as ceramide analogs. These compounds are designed to mimic the structure of ceramide, a lipid molecule involved in signaling pathways related to cell growth and apoptosis.
The synthesis of L-threo-PPMP typically involves multi-step organic reactions. The key steps include:
Technical details regarding the synthesis can vary depending on the specific laboratory protocols used, but generally involve careful control of reaction conditions such as temperature and pH to optimize yield and purity .
The molecular structure of L-threo-PPMP can be described as follows:
The compound's stereochemistry is significant; it exists as two enantiomers (D-threo and L-threo), with the D-threo form generally exhibiting stronger biological activity against glucosylceramide synthase than its L-threo counterpart .
L-threo-PPMP primarily acts by inhibiting glucosylceramide synthase, leading to decreased levels of glucosylceramide and other glycosphingolipids in cells. This inhibition can trigger various downstream effects, particularly in cancer cells where glycosphingolipids play roles in proliferation and survival.
L-threo-PPMP exerts its effects through several mechanisms:
Research has shown that treatment with L-threo-PPMP can lead to increased levels of ceramide in certain cancer cell lines, suggesting a potential therapeutic role in enhancing ceramide-mediated apoptosis .
Relevant analyses often include thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization .
L-threo-PPMP has several notable applications in scientific research:
L-threo-PPMP is a synthetic ceramide analogue with the molecular formula C₂₉H₅₀N₂O₃ and a molecular weight of 474.72 g/mol [1] [2]. The compound features three critical stereochemical elements:
The "L-threo" designation specifies the relative configuration at the C1 and C2 carbons of the propanol segment, where the hydroxy and acylaminyl groups adopt an anti orientation. This configuration is enantiomeric to D-threo-PPMP—a distinct inhibitor with different biological activities [5] [7]. The stereochemistry is pivotal for target binding, as evidenced by studies showing that R,R (D-threo) isomers strongly inhibit glucosylceramide synthase, while L-threo exhibits unique GlcT selectivity [7].
The systematic IUPAC name for L-threo-PPMP is:
N-[(1S,2S)-2-Hydroxy-1-(morpholin-4-ylmethyl)-2-phenylethyl]hexadecanamide [1] [6].
Key isomeric distinctions include:
Table 1: Isomeric Variants of PPMP
Compound | CAS Number | Configuration | Key Biological Target |
---|---|---|---|
L-threo-PPMP | 207278-87-3 | (1S,2S) | GlcT (UDP-Glc:ceramide glucosyltransferase) |
D-threo-PPMP·HCl | 139889-65-9 | (1R,2R) | Glucosylceramide synthase |
DL-threo-PPMP·HCl | 139974-41-7 | Racemic (R,R + S,S) | Glucosylceramide synthase |
D,L-erythro-PDMP·HCl | 80943-40-4 | Erythro diastereomer | Weak glucosyltransferase inhibitor |
L-threo-PPMP displays the following properties:
Table 2: Physicochemical Profile
Property | L-threo-PPMP | L-threo-PPMP·HCl |
---|---|---|
Molecular formula | C₂₉H₅₀N₂O₃ | C₂₉H₅₁ClN₂O₃ |
CAS number | 207278-87-3 | 139889-65-9 (D-threo salt) |
Appearance | Crystalline solid | White to off-white powder |
Storage | -20°C (desiccated) | -20°C (sealed, anhydrous) |
Solubility (DMSO) | 20 mg/mL | 5–20 mg/mL |
L-threo-PPMP belongs to a class of ceramide-mimetic inhibitors designed to target glycosphingolipid biosynthesis. Key analogues include:
Ceramide Analogues with Modified Chains
Stereochemical and Heterocyclic Derivatives
Functionally Divergent Isomers
These structural insights reveal that while L-threo-PPMP preferentially targets GlcT, its analogues exploit distinct pharmacophores for broader glycosphingolipid pathway modulation.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0